molecular formula C20H25NO2 B5836886 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5836886
M. Wt: 311.4 g/mol
InChI Key: BHRZLDYLUZANKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (EDTIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. EDTIQ has been found to exhibit promising pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, this compound has been found to exhibit antitumor and antimicrobial activities, which further expands its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been found to inhibit the production of reactive oxygen species and to activate antioxidant enzymes, which contribute to its antioxidant properties. Additionally, this compound has been found to inhibit the activation of inflammatory pathways and to reduce the production of pro-inflammatory cytokines, which contribute to its anti-inflammatory properties. This compound has also been found to modulate the activity of various neurotransmitters and to protect against neuronal damage, which contributes to its neuroprotective properties.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage, which contribute to its potential therapeutic applications. Additionally, this compound has been found to exhibit antitumor and antimicrobial activities, which further expand its potential applications in the field of medicine.

Advantages and Limitations for Lab Experiments

2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for the study of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the potential therapeutic applications of this compound in the treatment of various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and stroke, should be further explored.

Synthesis Methods

The synthesis of 2-(4-ethylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-ethylbenzylamine with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to yield 2-(4-ethylbenzyl)-3,4-dimethoxybenzaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The final step involves the cyclization of the alcohol group with 1,2-diaminopropane in the presence of trifluoroacetic acid to yield this compound.

Properties

IUPAC Name

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-15-5-7-16(8-6-15)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZLDYLUZANKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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